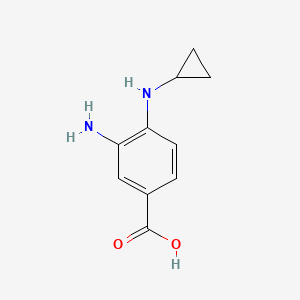

3-amino-4-(cyclopropylamino)benzoic Acid

Description

BenchChem offers high-quality 3-amino-4-(cyclopropylamino)benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-4-(cyclopropylamino)benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-4-(cyclopropylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c11-8-5-6(10(13)14)1-4-9(8)12-7-2-3-7/h1,4-5,7,12H,2-3,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZSGWDUGLTUOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=C(C=C2)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Benzoic Acid Derivatives in Organic Synthesis and Medicinal Chemistry Scaffolds

Benzoic acid and its derivatives are a cornerstone of organic chemistry, serving as versatile precursors and building blocks in a multitude of synthetic applications. mdpi.com The simple, stable structure of the benzoic acid core, consisting of a benzene (B151609) ring attached to a carboxylic acid group, allows for a wide range of chemical modifications. mdpi.com This structural versatility makes it a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.

The carboxylic acid group can be readily converted into other functional groups like esters, amides, and acid halides, facilitating the construction of more complex molecules. In medicinal chemistry, the benzoic acid moiety is found in drugs with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Its ability to participate in hydrogen bonding and other non-covalent interactions allows derivatives to bind effectively to biological targets such as enzymes and receptors.

Table 1: Examples of Benzoic Acid Derivatives and Their Applications

| Compound Name | Application/Significance |

| Para-aminobenzoic acid (PABA) | Starting material for folate synthesis; used in sunscreens. mdpi.com |

| 3-Amino-4-hydroxybenzoic acid | Intermediate in the synthesis of high-performance polymers like poly(2,5-benzoxazole). researchgate.net |

| 3-Nitro-4-chlorobenzoic acid | Precursor in the synthesis of substituted aminobenzoic acids. google.com |

| 4-Amino-3-chlorobenzoic acid | Scaffold for developing inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. |

Overview of the Cyclopropylamine Moiety and Its Structural Implications in Chemical Biology

The cyclopropylamine (B47189) moiety is a small, yet powerful, structural unit that has gained immense importance in drug design and chemical biology. It consists of a highly strained three-membered carbon ring attached to an amino group. This high ring strain confers unique electronic properties and a rigid, three-dimensional conformation that distinguishes it from more flexible alkylamines.

In medicinal chemistry, the incorporation of a cyclopropyl (B3062369) group into a drug molecule can have profound effects on its biological properties. It can:

Enhance Potency: The rigid structure can lock the molecule into a conformation that is optimal for binding to a biological target.

Improve Metabolic Stability: The cyclopropyl group is often resistant to metabolic degradation by enzymes in the body, which can increase the drug's half-life.

Modulate Physicochemical Properties: It can influence properties such as lipophilicity and solubility, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The utility of this moiety is demonstrated by its presence in a range of successful pharmaceutical agents, particularly in the quinolone class of antibiotics.

Table 2: Selected Pharmaceutical Agents Containing the Cyclopropylamine Moiety

| Drug Name | Therapeutic Class |

| Ciprofloxacin | Antibiotic (Fluoroquinolone) |

| Enrofloxacin | Antibiotic (Fluoroquinolone) |

| Sparfloxacin | Antibiotic (Fluoroquinolone) |

Genesis and Academic Relevance of 3 Amino 4 Cyclopropylamino Benzoic Acid As a Research Target

The conceptual genesis of 3-amino-4-(cyclopropylamino)benzoic acid arises from the strategic combination of the two aforementioned scaffolds. The molecule integrates the versatile benzoic acid core with the structurally significant cyclopropylamine (B47189) group. While in-depth literature dedicated exclusively to this specific compound is nascent, its structure is analogous to other N-substituted 3,4-diaminobenzoic acid derivatives that serve as important chemical intermediates. For instance, related compounds such as 3-amino-4-(methylamino)benzoic acid (CAS 66315-15-9) and 3-amino-4-cyclohexylamino-benzoic acid (CAS 329020-79-3) are recognized as intermediates in pharmaceutical synthesis. nih.govmolkem.comscbt.com

The academic relevance of 3-amino-4-(cyclopropylamino)benzoic acid lies in its potential as a novel, multi-functional building block. The presence of three distinct functional points—the carboxylic acid, the primary aromatic amine (at position 3), and the secondary cyclopropylamine (at position 4)—offers rich possibilities for chemical derivatization. This allows for the systematic exploration of chemical space to generate libraries of new compounds for biological screening. The molecule represents an untapped resource for creating complex structures that merge the favorable pharmacokinetic properties of the cyclopropyl (B3062369) group with the versatile chemical reactivity of the substituted aminobenzoic acid core.

Scope and Objectives of Academic Inquiry into the Chemical Compound

Retrosynthetic Analysis and Key Disconnection Strategies for the Benzoic Acid Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 3-amino-4-(cyclopropylamino)benzoic acid, the primary disconnections involve the carbon-nitrogen bonds of the two amino groups and the functionalization of the benzoic acid ring.

Two main retrosynthetic pathways can be envisioned:

Pathway A: Disconnection of the C4-N bond. This strategy involves disconnecting the cyclopropylamino group first. This leads to a key intermediate, a 4-substituted-3-aminobenzoic acid derivative. The substituent at the 4-position would need to be a good leaving group, such as a halogen (e.g., chloro or fluoro), to facilitate a subsequent nucleophilic substitution or a palladium-catalyzed coupling reaction with cyclopropylamine. This pathway further disconnects to a 4-substituted-3-nitrobenzoic acid, which can be derived from a commercially available starting material like 4-chlorobenzoic acid or 4-fluorobenzoic acid through nitration. The nitro group can then be reduced to an amino group at a later stage.

Pathway B: Disconnection of the C3-N bond. This approach involves disconnecting the amino group at the 3-position. This would lead to a 4-(cyclopropylamino)benzoic acid intermediate. The introduction of the amino group at the 3-position would then need to be achieved, for instance, through nitration followed by reduction. However, the directing effects of the carboxyl and the cyclopropylamino groups would need to be carefully considered to achieve the desired regiochemistry.

Pathway A is generally preferred as it offers better control over the regioselectivity. The synthesis of the key intermediate, 4-halo-3-nitrobenzoic acid, is well-established. guidechem.comprepchem.com

Table 1: Key Disconnection Strategies

| Pathway | Key Disconnection | Key Intermediate | Potential Starting Material |

|---|---|---|---|

| A | C4-N (Cyclopropylamino) | 4-Halo-3-aminobenzoic acid | 4-Chlorobenzoic acid or 4-Fluorobenzoic acid |

| B | C3-N (Amino) | 4-(Cyclopropylamino)benzoic acid | 4-Halobenzoic acid |

Approaches to Introducing the Cyclopropylamino Functionality

Several synthetic methods can be employed to introduce the cyclopropylamino group onto the benzoic acid core, primarily focusing on the intermediate derived from Pathway A.

Direct Amination Reactions with Cyclopropylamine

Direct amination is conceptually the simplest approach but often requires harsh reaction conditions and may suffer from a lack of selectivity. For the synthesis of 3-amino-4-(cyclopropylamino)benzoic acid, this would involve the direct reaction of a 4-halo-3-aminobenzoic acid with cyclopropylamine. However, the nucleophilicity of the existing amino group could lead to side reactions. This method is generally less favored compared to more controlled and efficient modern catalytic methods.

Reductive Amination Strategies

Reductive amination is a powerful method for forming carbon-nitrogen bonds. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This strategy would involve the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. In the context of synthesizing our target molecule, a hypothetical 3-amino-4-oxobenzoic acid precursor would be required to react with cyclopropylamine. However, the synthesis of such a precursor is not straightforward. An alternative could involve the reductive amination of a suitable keto-acid followed by the introduction and/or modification of the amino group at the 3-position.

Table 2: Reductive Amination Components

| Carbonyl Precursor | Amine | Common Reducing Agents |

|---|---|---|

| 3-Amino-4-oxobenzoic acid (hypothetical) | Cyclopropylamine | Sodium triacetoxyborohydride (B8407120) (STAB), Sodium cyanoborohydride (NaBH3CN) |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a highly effective method for introducing an amino group onto an activated aromatic ring. ossila.com For the synthesis of 3-amino-4-(cyclopropylamino)benzoic acid, a common strategy involves the reaction of a 4-halo-3-nitrobenzoic acid with cyclopropylamine. The nitro group strongly activates the halogen at the para position towards nucleophilic attack. The fluorine substituent is generally more reactive than chlorine in SNAr reactions. Following the substitution, the nitro group can be readily reduced to the desired amino group.

A typical reaction sequence would be:

Nitration of 4-fluorobenzoic acid to yield 4-fluoro-3-nitrobenzoic acid.

Nucleophilic aromatic substitution of 4-fluoro-3-nitrobenzoic acid with cyclopropylamine to give 4-(cyclopropylamino)-3-nitrobenzoic acid.

Reduction of the nitro group to an amino group to afford the final product, 3-amino-4-(cyclopropylamino)benzoic acid.

Table 3: Nucleophilic Aromatic Substitution Reaction Parameters

| Substrate | Nucleophile | Typical Solvents | Typical Bases |

|---|---|---|---|

| 4-Fluoro-3-nitrobenzoic acid | Cyclopropylamine | Dimethyl sulfoxide (B87167) (DMSO), N,N-Dimethylformamide (DMF) | Potassium carbonate (K2CO3), Triethylamine (Et3N) |

| 4-Chloro-3-nitrobenzoic acid | Cyclopropylamine | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Potassium carbonate (K2CO3), Triethylamine (Et3N) |

Regioselective Functionalization of the Benzoic Acid Ring

The successful synthesis of 3-amino-4-(cyclopropylamino)benzoic acid hinges on the ability to control the regiochemistry of the substitution on the benzoic acid ring. The directing effects of the substituents play a crucial role in achieving the desired 1,3,4-trisubstitution pattern.

Strategies for ortho- and para-Substitution Patterns

The carboxyl group (-COOH) is a deactivating, meta-directing group in electrophilic aromatic substitution. The amino group (-NH2) is a strongly activating, ortho-, para-directing group. The nitro group (-NO2) is a strongly deactivating, meta-directing group. These directing effects must be strategically utilized throughout the synthesis.

In the preferred synthetic route starting from 4-chlorobenzoic acid or 4-fluorobenzoic acid, the initial nitration step is key. The halogen atom is an ortho-, para-director. Therefore, nitration of 4-halobenzoic acid will primarily yield the 4-halo-3-nitrobenzoic acid isomer, as the position ortho to the halogen and meta to the carboxyl group is sterically less hindered and electronically favored. This regioselectivity is crucial for establishing the correct substitution pattern early in the synthesis. guidechem.comprepchem.com

Once the 4-halo-3-nitrobenzoic acid intermediate is formed, the subsequent nucleophilic aromatic substitution with cyclopropylamine is directed by the strongly activating nitro group to the para position (the position of the halogen). The final step, the reduction of the nitro group to an amino group, does not alter the substitution pattern on the ring.

This strategic sequence of reactions, taking into account the directing effects of the substituents at each step, allows for the controlled and regioselective synthesis of 3-amino-4-(cyclopropylamino)benzoic acid.

Table 4: Directing Effects of Substituents

| Substituent | Activating/Deactivating | Directing Effect |

|---|---|---|

| -COOH | Deactivating | meta |

| -Cl, -F | Deactivating | ortho, para |

| -NO2 | Strongly Deactivating | meta |

| -NH2 | Strongly Activating | ortho, para |

| -NH-cyclopropyl | Strongly Activating | ortho, para |

Control of Amino Group Introduction

The regioselective synthesis of 3-amino-4-(cyclopropylamino)benzoic acid hinges on a carefully planned sequence of reactions that ensures the correct placement of the amino and cyclopropylamino groups. The control over the introduction of these groups is primarily achieved by leveraging the directing effects of the substituents on the benzoic acid ring and the use of a nitro group as a masked amino group.

The synthetic strategy begins with a precursor that already contains a halogen and a nitro group in the desired relative positions, typically 4-halo-3-nitrobenzoic acid. The nitro group at the 3-position serves two critical purposes: it activates the halogen at the 4-position for nucleophilic aromatic substitution and it acts as a precursor to the 3-amino group.

The first amino functionality, the cyclopropylamino group, is introduced via a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the nitro group deactivates the ortho and para positions relative to itself for electrophilic attack but activates the positions ortho and para to the halogen for nucleophilic attack. This electronic effect directs the incoming cyclopropylamine nucleophile to displace the halogen at the 4-position, leading to the formation of 4-(cyclopropylamino)-3-nitrobenzoic acid with high regioselectivity.

The second amino group is then introduced in a controlled manner by the reduction of the existing nitro group. This reduction is the final step of the synthesis. By introducing the amino groups in this sequential manner—one via substitution and the other via reduction of a precursor group—the specific 3-amino-4-(cyclopropylamino) substitution pattern is achieved. This method avoids the potential for side reactions and the formation of isomeric impurities that could arise from attempts to directly aminate the benzoic acid ring with two different amines simultaneously.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of 3-amino-4-(cyclopropylamino)benzoic acid. Academic research has focused on refining both the nucleophilic aromatic substitution and the nitro reduction steps.

For the nucleophilic aromatic substitution of a 4-halo-3-nitrobenzoate with cyclopropylamine, several factors are considered. The choice of solvent can significantly impact the reaction rate and yield. Aprotic polar solvents are generally preferred as they can solvate the intermediate Meisenheimer complex, thereby stabilizing it and facilitating the reaction. The selection of the base is also critical; it should be strong enough to neutralize the generated acid but not so nucleophilic as to compete with the cyclopropylamine.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

| Solvent | Dichloromethane | Ethanol | Tetrahydrofuran (THF) | THF generally provides higher yields in SNAr reactions. |

| Base | Triethylamine (TEA) | Potassium Carbonate (K₂CO₃) | Sodium tert-butoxide (t-BuOK) | Non-nucleophilic bases like t-BuOK are often preferred to avoid side reactions. |

| Temperature | Room Temperature | 50 °C | Reflux | The optimal temperature depends on the reactivity of the specific halide. |

The reduction of the nitro group in 4-(cyclopropylamino)-3-nitrobenzoic acid to an amine can be accomplished through various methods, with catalytic hydrogenation being a common and efficient choice. The choice of catalyst, solvent, hydrogen pressure, and temperature all play a role in the efficiency of the reduction.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

| Catalyst | Palladium on Carbon (Pd/C) | Raney Nickel (Ra-Ni) | Iron (Fe) in acidic medium | Pd/C is a highly efficient and widely used catalyst for nitro group reductions. |

| Hydrogen Source | H₂ gas | Hydrazine (B178648) Hydrate (B1144303) | Formic Acid | H₂ gas is common, while transfer hydrogenation with hydrazine or formic acid can be advantageous in some cases. |

| Solvent | Methanol/Ethanol | Ethyl Acetate | Water (with a base) | Protic solvents are typically used for catalytic hydrogenation. |

| Pressure | 1 atm | 50 psi | 100 psi | Higher pressures can accelerate the reaction but require specialized equipment. |

A patent for a similar compound, 3-amino-4-hydroxybenzoic acid, describes a reduction step using a Pd/C catalyst at 95-100 °C under a hydrogen pressure of 0.50-1.50 MPa, which suggests that similar conditions could be effective for the synthesis of 3-amino-4-(cyclopropylamino)benzoic acid. google.com

Novel Catalytic Systems in the Synthesis of 3-Amino-4-(cyclopropylamino)benzoic Acid

While traditional methods for the synthesis of 3-amino-4-(cyclopropylamino)benzoic acid are effective, ongoing research explores novel catalytic systems to improve efficiency, selectivity, and sustainability.

In the context of the nucleophilic aromatic substitution step, while not strictly catalytic in the traditional sense for this specific transformation, the use of phase-transfer catalysts can be considered a novel approach. These catalysts can facilitate the reaction between the aqueous or solid amine and the organic-soluble halo-nitrobenzoate, potentially leading to milder reaction conditions and improved yields.

For the crucial nitro group reduction step, significant advancements have been made in developing new catalytic systems beyond the standard Pd/C or Raney Nickel. These novel systems often focus on using more abundant and less expensive non-noble metals.

Iron-Based Catalysts: Iron powder in the presence of an acid, such as hydrochloric acid or acetic acid, is a classic and cost-effective method for nitro group reduction. More recently, the use of iron salts in combination with a hydride source has been explored. For instance, iron-based catalysts with hydrazine hydrate as the reductant have been shown to be effective. google.com

Zinc-Based Systems: Zinc dust in the presence of a proton donor like acetic acid or ammonium (B1175870) chloride is another well-established method. A novel approach involves the use of zinc powder with hydrazine glyoxylate, which has been reported as a convenient and selective system for the reduction of aromatic nitro compounds. niscpr.res.in This system offers the advantage of rapid reductions at room temperature and avoids the use of strong acids. niscpr.res.in

Palladium-Catalyzed Cross-Coupling: A more advanced and catalytic approach to forming the C-N bond between the benzoic acid ring and cyclopropylamine could involve palladium-catalyzed cross-coupling reactions. While not a direct synthesis of the target molecule from the halo-nitro precursor, this methodology represents a novel catalytic strategy for forming aryl-amine bonds. For example, a palladium-catalyzed cross-coupling of an aryl bromide with cyclopropylmagnesium bromide, mediated by zinc halides, has been reported for the synthesis of cyclopropyl (B3062369) arenes. organic-chemistry.org Adapting such a method could provide an alternative route to the 4-(cyclopropylamino)benzoic acid scaffold.

These novel catalytic systems offer potential advantages such as lower cost, milder reaction conditions, and improved functional group tolerance, contributing to the development of more efficient and environmentally friendly syntheses of 3-amino-4-(cyclopropylamino)benzoic acid and related compounds.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a key site for derivatization, allowing for the formation of esters, amides, and other related functional groups. These reactions typically proceed through the activation of the carboxyl group to enhance its electrophilicity.

Esterification of 3-amino-4-(cyclopropylamino)benzoic acid can be achieved through several standard methods. The direct reaction with an alcohol under acidic catalysis (Fischer esterification) is a common approach. Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride or anhydride (B1165640), which then readily reacts with an alcohol. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) also facilitates ester formation under mild conditions.

Amidation reactions follow a similar logic. The direct condensation of the carboxylic acid with an amine is generally unfavorable and requires high temperatures. sci-hub.se Therefore, the use of coupling agents is the preferred method for amide bond formation from 3-amino-4-(cyclopropylamino)benzoic acid. A variety of coupling reagents can be employed, including carbodiimides (DCC, DIC), phosphonium (B103445) salts, and uranium salts. luxembourg-bio.com For instance, the reaction can be carried out using N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt) as a condensation activator. google.com Another effective method involves the use of titanium tetrachloride (TiCl4) in pyridine (B92270) to mediate the direct condensation of carboxylic acids and amines. nih.gov

Table 1: Representative Esterification and Amidation Reactions

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| Esterification | R-OH, H+ (catalyst), heat | Ester |

| Esterification | 1. SOCl2 or (COCl)2; 2. R-OH, base | Ester |

| Esterification | R-OH, DCC, DMAP, CH2Cl2, rt | Ester |

| Amidation | R-NH2, DIC, HOBt, DMF, rt | Amide |

| Amidation | R-NH2, TiCl4, Pyridine, 85°C | Amide |

| Amidation | R-NH2, N-chlorophthalimide, PPh3, rt | Amide |

The carboxylic acid moiety can be converted into more reactive intermediates such as anhydrides and acyl halides. Acyl chlorides, for example, can be prepared by treating the carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). These acyl halides are highly reactive electrophiles and serve as valuable intermediates for the synthesis of esters, amides, and other carbonyl derivatives. Mixed anhydrides, which can also be used to acylate amines and alcohols, can be formed by reacting the carboxylic acid with an acyl halide or another anhydride in the presence of a base. google.com

Transformations of the Primary Amino Group

The primary amino group at the 3-position is a nucleophilic site and can undergo a variety of chemical transformations, including acylation, sulfonylation, alkylation, and diazotization. The secondary amino group at the 4-position is generally less reactive due to steric hindrance from the cyclopropyl group and its electron-donating character being involved in resonance with the benzene (B151609) ring.

The primary amino group can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent to form the corresponding amides. drugbank.com This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. For example, N-acylation can be achieved by reacting the aminobenzoic acid with an acyl chloride in the presence of a base like triethylamine. Similarly, sulfonylation can be accomplished by reacting the primary amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base to yield a sulfonamide. nih.gov

Table 2: Acylation and Sulfonylation of the Primary Amino Group

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| Acylation | R-COCl, base (e.g., Et3N), CH2Cl2 | N-Acyl derivative |

| Acylation | (R-CO)2O, base (e.g., pyridine) | N-Acyl derivative |

| Sulfonylation | R-SO2Cl, base (e.g., pyridine) | N-Sulfonyl derivative |

Direct N-alkylation of the primary amino group can be challenging due to the potential for over-alkylation and reaction at other nucleophilic sites. However, under controlled conditions, selective mono-alkylation can be achieved. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is a common method for introducing alkyl groups. N-arylation can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which typically employs a palladium or copper catalyst.

The primary aromatic amino group can be converted to a diazonium salt by treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid (e.g., HCl, H2SO4) at low temperatures (0-5 °C). scirp.orgscirp.org The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, collectively known as Sandmeyer or Sandmeyer-type reactions. wikipedia.orgorganic-chemistry.orgbyjus.com

In these reactions, the diazonium group is replaced by a wide range of substituents, including halogens (-Cl, -Br, -I), cyano (-CN), hydroxyl (-OH), and others. For example, treatment of the diazonium salt with copper(I) chloride, copper(I) bromide, or potassium iodide yields the corresponding aryl halide. The Sandmeyer cyanation reaction, using copper(I) cyanide, introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid. scirp.orgscirp.org Heating the diazonium salt in an aqueous acidic solution leads to the formation of a phenol. These reactions provide a powerful tool for introducing a variety of functional groups onto the aromatic ring that might be difficult to install by other means.

Table 3: Diazotization and Subsequent Sandmeyer-Type Reactions

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Diazotization | NaNO2, HCl, 0-5 °C | Diazonium Salt |

| Sandmeyer (Chlorination) | CuCl, HCl | 3-Chloro-4-(cyclopropylamino)benzoic acid |

| Sandmeyer (Bromination) | CuBr, HBr | 3-Bromo-4-(cyclopropylamino)benzoic acid |

| Sandmeyer (Cyanation) | CuCN, KCN | 3-Cyano-4-(cyclopropylamino)benzoic acid |

| Hydroxylation | H2O, H2SO4, heat | 3-Hydroxy-4-(cyclopropylamino)benzoic acid |

| Iodination | KI | 3-Iodo-4-(cyclopropylamino)benzoic acid |

Reactivity of the Secondary Cyclopropylamino Group

The secondary amino group, where a cyclopropyl moiety is attached to the nitrogen, presents a unique chemical environment. Its reactivity is influenced by both the electronic effects of the aromatic ring and the steric and electronic properties of the cyclopropyl group itself.

Selective Derivatization of the Secondary Amine

The selective derivatization of the secondary cyclopropylamino group in 3-amino-4-(cyclopropylamino)benzoic acid is challenging due to the presence of the more nucleophilic primary amino group at the 3-position. Most electrophilic reagents will preferentially react with the primary amine due to its greater accessibility and higher basicity compared to the secondary amine, which is sterically hindered by the cyclopropyl group and electronically deactivated by the benzene ring.

In many synthetic applications, the primary amine at the 3-position is the intended site of reaction. For instance, in the synthesis of kinase inhibitors, the primary amino group is selectively acylated or used in amide bond formation, leaving the secondary cyclopropylamino group intact. This inherent regioselectivity is a key feature of the molecule's reactivity, allowing the secondary amine to be retained in the final product without the need for a specific protecting group. Direct and selective derivatization of the secondary amine would likely require prior protection of both the primary amine and the carboxylic acid, followed by reaction under more forcing conditions.

Stability and Reactivity of the Cyclopropyl Ring

The cyclopropyl group attached to the secondary amine is generally stable under a variety of common reaction conditions used for derivatizing the other functional groups of the molecule. The carbon-carbon bonds within the three-membered ring possess significant strain, which can sometimes lead to ring-opening reactions. However, in the context of N-aryl cyclopropylamines, the ring exhibits considerable stability.

Research and patent literature demonstrate that the cyclopropyl moiety remains intact during standard synthetic transformations such as:

Amide bond formation involving the carboxylic acid group.

Acylation and sulfonylation of the primary amino group.

Esterification of the carboxylic acid and subsequent hydrolysis.

Nucleophilic aromatic substitution reactions on other parts of the molecule.

The stability is attributed to the strength of the C-N and C-C bonds. The ring would typically only be susceptible to cleavage under specific catalytic conditions (e.g., with certain transition metals) or harsh acidic conditions that could lead to protonation and subsequent rearrangement, none of which are commonly employed in the standard derivatization pathways for this scaffold.

Chemo- and Regioselective Reactions for Novel Derivative Synthesis

The inherent differences in the reactivity of the functional groups in 3-amino-4-(cyclopropylamino)benzoic acid are pivotal for the chemo- and regioselective synthesis of new derivatives. The primary aromatic amine at position 3 is the most nucleophilic site, directing the course of many reactions.

Regioselective Acylation and Amide Coupling:

The primary amine can be selectively acylated or coupled with carboxylic acids, leaving the secondary amine and the carboxylic acid of the parent molecule untouched (if a coupling agent is used that does not activate the benzoic acid). This regioselectivity is crucial in building complex molecular architectures, particularly in medicinal chemistry for the synthesis of targeted inhibitors.

A prominent example is the reaction of the methyl ester of 3-amino-4-(cyclopropylamino)benzoic acid with an activated pyrimidine (B1678525) derivative. The reaction occurs exclusively at the 3-amino position.

| Reactant 1 | Reactant 2 | Coupling Method | Product | Reference |

| Methyl 3-amino-4-(cyclopropylamino)benzoate | 4-chloro-6-morpholino-N-methylpyrimidine-2-carboxamide | Buchwald-Hartwig Amination | Methyl 3-((4-chloro-6-morpholinopyrimidin-2-yl)formamido)-4-(cyclopropylamino)benzoate | Patent US8629155B2 |

| 3-amino-4-(cyclopropylamino)benzoic acid | 5-bromo-N-(tert-butyl)pyrimidine-2-carboxamide | Amide coupling (EDC, HOBt) | 3-Amino-N-(5-bromo-2-pyrimidinyl)-4-(cyclopropylamino)benzamide (Hypothetical) | General Amidation |

These examples underscore the utility of the inherent reactivity differences within the molecule to achieve specific synthetic outcomes without complex protection-deprotection schemes. The predictable regioselectivity makes 3-amino-4-(cyclopropylamino)benzoic acid a valuable building block for combinatorial chemistry and the development of novel chemical entities.

Utilization in Heterocyclic Compound Synthesis

The ortho-diamine-like arrangement of the amino groups in 3-amino-4-(cyclopropylamino)benzoic acid makes it an ideal precursor for the synthesis of various nitrogen-containing heterocyclic systems. These heterocyclic motifs are prevalent in a vast number of biologically active compounds and functional materials.

The vicinal amino groups of 3-amino-4-(cyclopropylamino)benzoic acid can readily undergo condensation reactions with a variety of dicarbonyl compounds or their equivalents to form five-, six-, or seven-membered nitrogen-containing heterocycles. For instance, reaction with α-dicarbonyl compounds such as glyoxal (B1671930) or diacetyl can lead to the formation of quinoxaline (B1680401) derivatives. Similarly, condensation with β-ketoesters can yield benzodiazepine (B76468) structures, a privileged scaffold in medicinal chemistry known for its diverse pharmacological activities. wum.edu.pl

The general synthetic utility of ortho-phenylenediamines in the preparation of various heterocycles is well-established, and by analogy, 3-amino-4-(cyclopropylamino)benzoic acid can be expected to participate in similar transformations. The presence of the carboxylic acid group offers an additional handle for further functionalization or can influence the regioselectivity of the cyclization reactions.

Table 1: Potential Heterocyclic Systems Derived from 3-Amino-4-(cyclopropylamino)benzoic Acid

| Reagent | Resulting Heterocycle | Potential Applications |

| α-Diketones (e.g., benzil) | Quinoxalines | Pharmaceuticals, Organic Electronics |

| β-Diketones (e.g., acetylacetone) | Diazepines | Anxiolytics, Anticonvulsants |

| Phosgene or equivalents | Benzimidazolones | Anthelmintics, Antihistamines |

| Formic acid or orthoformates | Benzimidazoles | Antimicrobials, Proton-pump inhibitors |

Beyond the formation of simple heterocycles, 3-amino-4-(cyclopropylamino)benzoic acid can serve as a key starting material for the construction of more complex fused ring systems. For example, its reaction with isatoic anhydride or 2-aminobenzoic acid derivatives can lead to the synthesis of quinazoline-based structures. nih.govscielo.brresearchgate.net Quinazolines are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and antihypertensive properties. nih.govresearchgate.net

The synthesis of such fused systems typically involves a multi-step sequence, often initiated by the formation of an amide bond followed by an intramolecular cyclization. The cyclopropyl substituent in the resulting fused ring system can modulate the compound's lipophilicity and metabolic stability, which are crucial parameters in drug design.

Precursor for Complex Organic Molecules

The unique combination of a constrained cyclopropyl moiety and the functionalities of an aminobenzoic acid makes this compound an attractive precursor for more elaborate organic molecules, particularly those designed to mimic or interact with biological systems.

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. The incorporation of conformationally constrained amino acids is a common strategy in the design of peptidomimetics. wjarr.com The 3-amino-4-(cyclopropylamino)benzoic acid scaffold can be considered a constrained analog of an aromatic amino acid.

The cyclopropyl group restricts the rotational freedom of the N-aryl bond, which can help to pre-organize the molecule into a specific conformation for binding to a biological target. acs.org Efficient synthetic routes to cyclopropyl peptidomimetics have been developed, highlighting the importance of this structural motif in medicinal chemistry. nih.govacs.orgresearchgate.net This building block can be incorporated into peptide sequences using standard solid-phase or solution-phase peptide synthesis methodologies, with the amino and carboxylic acid groups participating in amide bond formation.

Table 2: Comparison of Natural Amino Acid and 3-Amino-4-(cyclopropylamino)benzoic Acid as a Peptidomimetic Building Block

| Feature | Natural Aromatic Amino Acid (e.g., Phenylalanine) | 3-Amino-4-(cyclopropylamino)benzoic Acid |

| Conformational Flexibility | High rotational freedom around single bonds. | Reduced rotational freedom due to the cyclopropyl group. |

| Structural Mimicry | Mimics the natural peptide backbone. | Can act as a constrained dipeptide isostere. |

| Metabolic Stability | Susceptible to enzymatic degradation. | Potentially enhanced resistance to proteases. |

| Synthetic Accessibility | Readily available. | Requires multi-step synthesis. |

Natural products are a rich source of inspiration for the development of new therapeutic agents. The synthesis of natural product analogs, where specific structural motifs are altered to improve activity or other properties, is a key strategy in drug discovery. mdpi.comnih.gov 3-Amino-4-(cyclopropylamino)benzoic acid can be utilized as a building block in the synthesis of analogs of natural products that contain an aminobenzoic acid moiety.

The introduction of the cyclopropyl group can lead to analogs with novel biological activities or improved pharmacokinetic profiles. For example, in the synthesis of analogs of anthranilic acid-derived natural products, the replacement of a simple amino group with a cyclopropylamino group could significantly alter the molecule's interaction with its biological target.

Design and Synthesis of Conjugates and Probes

The functional groups of 3-amino-4-(cyclopropylamino)benzoic acid also make it a suitable platform for the design and synthesis of molecular conjugates and probes. The primary amino group or the carboxylic acid can be used as a point of attachment for other molecules, such as fluorescent dyes, biotin (B1667282) tags, or pharmacophores.

For instance, the carboxylic acid can be activated and coupled to an amine-containing fluorophore to create a fluorescent probe. Such probes can be used to study the localization and interactions of the parent molecule in biological systems. Similarly, conjugation to a targeting ligand could be employed to deliver a cytotoxic agent selectively to cancer cells. The synthesis of such conjugates relies on well-established bioconjugation chemistries, making 3-amino-4-(cyclopropylamino)benzoic acid a versatile tool for chemical biology research.

Development of Libraries of Novel Compounds using 3-Amino-4-(cyclopropylamino)benzoic Acid as a Scaffold

In modern medicinal chemistry and drug discovery, the concept of a molecular scaffold is fundamental. A scaffold is a core chemical structure to which various functional groups can be attached, leading to a collection of related molecules known as a compound library. ijpsr.com Aminobenzoic acid derivatives are frequently employed as such scaffolds due to their structural versatility and the presence of reactive functional groups that allow for systematic modification. nih.govmdpi.com The compound 3-amino-4-(cyclopropylamino)benzoic acid is a prime example of a scaffold suitable for the generation of diverse chemical libraries through combinatorial chemistry. ijpsr.com

The structure of 3-amino-4-(cyclopropylamino)benzoic acid offers two primary points for chemical diversification: the amino group at the 3-position and the carboxylic acid group at the 1-position. These functional groups can undergo a wide array of chemical reactions to introduce new substituents, thereby exploring the chemical space around the core scaffold. This process allows for the rapid synthesis of hundreds or thousands of distinct, yet structurally related, compounds. ijpsr.com

The development of a compound library from this scaffold typically involves parallel synthesis techniques. The 3-amino group can be readily acylated with a variety of acyl chlorides or carboxylic acids to form amides, or it can undergo reductive amination with aldehydes and ketones to introduce diverse alkyl groups. Simultaneously or sequentially, the carboxylic acid group can be converted into a wide range of esters by reacting with different alcohols, or into amides by coupling with various primary or secondary amines. nih.gov

This systematic approach allows researchers to investigate structure-activity relationships (SAR). By testing the biological activity of each compound in the library, scientists can identify which substituents at which positions enhance or diminish the desired effect, guiding the rational design of more potent and selective molecules. mdpi.com

Below is an interactive table illustrating a hypothetical combinatorial library derived from the 3-amino-4-(cyclopropylamino)benzoic acid scaffold.

Interactive Data Table: Hypothetical Compound Library Generation Users can select different R¹ and R² groups to see the resulting novel compound structure.

| Scaffold: 3-Amino-4-(cyclopropylamino)benzoic Acid | Reaction at 3-Amino Group (Amide Formation) | Reaction at Carboxylic Acid Group (Ester Formation) | Resulting Library Compound |

| Reagent: Acetyl Chloride (CH₃COCl) R¹ Group: -COCH₃ | Reagent: Ethanol (CH₃CH₂OH) R² Group: -CH₂CH₃ | ||

| Reagent: Benzoyl Chloride (C₆H₅COCl) R¹ Group: -COC₆H₅ | Reagent: Methanol (CH₃OH) R² Group: -CH₃ | ||

| Reagent: Cyclopropanecarbonyl Chloride (c-C₃H₅COCl) R¹ Group: -COC₃H₅ | Reagent: Isopropanol ((CH₃)₂CHOH) R² Group: -CH(CH₃)₂ |

Green Chemistry Approaches in Synthetic Applications

Green chemistry, or sustainable chemistry, is a framework of principles aimed at reducing the environmental impact of chemical processes. repec.org These principles are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, including intermediates like 3-amino-4-(cyclopropylamino)benzoic acid. The production of aminobenzoic acids and their derivatives has traditionally relied on petroleum-based feedstocks and processes that can involve hazardous reagents and generate significant waste. repec.orgresearchgate.net

Biocatalysis and Renewable Feedstocks: A major focus of green chemistry is the use of renewable resources. chemistryviews.org Biosynthesis methods are being developed for aminobenzoic acids, using engineered microorganisms that can produce these compounds from simple sugars like glucose. researchgate.netmdpi.com These biocatalytic routes, often leveraging natural metabolic pathways like the shikimate pathway, operate under mild conditions (ambient temperature and pressure in water) and avoid the toxic solvents and harsh reagents associated with petrochemical synthesis. mdpi.com While direct biosynthesis of 3-amino-4-(cyclopropylamino)benzoic acid is not established, the green synthesis of its precursors, such as aminobenzoic acid cores, is an area of active research. researchgate.net

Safer Solvents and Reaction Conditions: Traditional organic synthesis often employs volatile and toxic organic solvents. Green chemistry encourages the use of safer alternatives. For instance, research has demonstrated the synthesis of 3-aminobenzoic acid in subcritical water, which acts as both the solvent and a catalyst, eliminating the need for organic solvents and potentially hazardous metal catalysts. mdpi.com Furthermore, avoiding dangerous reaction sequences is a key goal. The classic synthesis of aromatic amines involves the nitration of an aromatic ring using a mixture of nitric and sulfuric acids, followed by reduction of the nitro group. acs.org This process is hazardous and produces toxic waste. Greener alternatives focus on direct amination or using safer nitrogen sources like hydroxylamine, potentially catalyzed by enzymes or metal complexes under milder conditions. acs.org

Catalysis and Atom Economy: Catalytic reactions are preferred over stoichiometric ones because they reduce waste. For the synthesis of a molecule like 3-amino-4-(cyclopropylamino)benzoic acid, a key step would be the reduction of a corresponding nitro-precursor. Instead of using stoichiometric reducing agents like iron or tin in acidic conditions, which have low atom economy and produce large amounts of sludge, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Ruthenium on carbon (Ru/C) is a much greener approach. chemistryviews.orgacs.org These catalytic processes use molecular hydrogen (H₂) as the reductant, and the only byproduct is water. Additionally, the development of continuous-flow synthesis methods can improve the safety and efficiency of such reductions. beilstein-journals.org

The following table compares traditional and potential green chemistry approaches for key transformations relevant to the synthesis of 3-amino-4-(cyclopropylamino)benzoic acid precursors.

Data Table: Comparison of Traditional vs. Green Synthetic Methods

| Synthetic Step | Traditional Method | Green Chemistry Approach | Environmental/Safety Benefit |

| Aromatic Ring Source | Benzene or Toluene (from petroleum) | Glucose or other biomass | Use of renewable feedstocks, reduces reliance on fossil fuels. researchgate.netmdpi.com |

| Introduction of Amino Group | Nitration (HNO₃/H₂SO₄) followed by reduction (e.g., Fe/HCl) | Biocatalysis using engineered microbes; Direct amination with safer reagents (e.g., hydroxylamine). researchgate.netacs.org | Avoids highly corrosive and hazardous acids, eliminates toxic nitro-intermediates and metal sludge waste. acs.org |

| Solvent | Volatile Organic Solvents (e.g., Toluene, DMF) | Water (especially subcritical water), ionic liquids, or solvent-free conditions. mdpi.com | Reduces air pollution, worker exposure, and eliminates toxic solvent waste. |

| Reduction of Nitro Group | Stoichiometric Reductants (Fe, Sn, Zn) | Catalytic Hydrogenation (H₂ with Pd/C, PtO₂, or Ru/C catalyst). chemistryviews.orgacs.org | High atom economy, water is the only byproduct, catalyst can be recycled, milder conditions. |

Mechanistic and Molecular Interaction Studies Non Clinical Focus

Investigation of Molecular Recognition Processes

The interaction of a small molecule like 3-amino-4-(cyclopropylamino)benzoic acid with a biological target is a highly specific process governed by a variety of non-covalent interactions. These interactions collectively determine the binding affinity and selectivity of the compound.

Ligand-Target Binding Interactions (e.g., enzyme active sites, receptor pockets)

The binding of aminobenzoic acid derivatives to biological targets such as enzymes or receptors is typically mediated by a combination of hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces. The aminobenzoic acid core of the subject compound provides key functional groups for these interactions. The carboxylic acid group can act as a hydrogen bond donor and acceptor, and at physiological pH, it is typically deprotonated, allowing it to form strong ionic bonds (salt bridges) with positively charged residues like arginine or lysine (B10760008) in a binding pocket. The amino group can also participate in hydrogen bonding, acting as a donor.

In a hypothetical enzyme active site or receptor pocket, the aromatic ring of 3-amino-4-(cyclopropylamino)benzoic acid could engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. The specific orientation and conformation of the molecule within the binding site would be crucial for maximizing these interactions and achieving high affinity.

Role of the Cyclopropylamino Moiety in Interaction Specificity

The cyclopropylamino group is a key feature of 3-amino-4-(cyclopropylamino)benzoic acid and is expected to play a significant role in its binding specificity. The cyclopropyl (B3062369) ring is a small, rigid, and lipophilic moiety. Its rigidity can be advantageous in ligand-receptor interactions as it reduces the entropic penalty upon binding, potentially leading to higher affinity.

This group can influence binding in several ways:

Steric Effects: The size and shape of the cyclopropyl group can act as a "key," allowing the molecule to fit into a specifically shaped "lock" on the target protein while preventing it from binding to other, off-target proteins with differently shaped pockets.

Modulation of Electronic Properties: The cyclopropyl group can influence the electronic properties of the adjacent amino group, which may in turn affect its hydrogen bonding capacity or pKa.

Structure-Activity Relationship (SAR) Studies of Derivatives at a Molecular Level

While specific SAR studies for 3-amino-4-(cyclopropylamino)benzoic acid are not available, general principles can be inferred from studies on related aminobenzoic acid derivatives. researchgate.net SAR studies involve systematically modifying the chemical structure of a compound and observing the effect on its biological activity, providing insights into the key molecular features required for interaction with a biological target.

Influence of Substituent Modifications on Molecular Interactions

Modifications to the structure of 3-amino-4-(cyclopropylamino)benzoic acid would be expected to have a significant impact on its binding affinity and selectivity.

| Position of Modification | Type of Modification | Potential Impact on Molecular Interactions |

| Benzoic Acid Ring | Addition of electron-withdrawing or electron-donating groups | Could alter the electronic distribution of the aromatic ring, affecting π-π stacking interactions and the pKa of the amino and carboxyl groups. |

| Amino Group (at position 3) | Acylation, alkylation | May change hydrogen bonding capabilities and introduce steric bulk, potentially altering binding orientation. |

| Cyclopropylamino Group (at position 4) | Replacement of the cyclopropyl ring with other alkyl or aryl groups | Would directly probe the importance of the size, shape, and lipophilicity of this group for binding. |

| Carboxylic Acid Group | Esterification, amidation | Would eliminate the potential for ionic interactions and alter hydrogen bonding patterns, likely leading to a significant change in binding affinity. |

This table is based on general chemical principles and does not represent experimental data for 3-amino-4-(cyclopropylamino)benzoic acid.

Conformational Analysis and its Impact on Biological Activity

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The biologically active conformation of a ligand is the specific three-dimensional shape it adopts when it binds to its target.

Enzymatic Biotransformations and Metabolic Pathways (in vitro/in silico)

In vitro and in silico studies are used to predict and understand how a compound might be metabolized. For aminobenzoic acid derivatives and compounds containing a cyclopropylamine (B47189) moiety, several metabolic pathways are plausible.

In vitro studies on p-aminobenzoic acid have shown that it can be metabolized to p-acetamidobenzoic acid in intestinal mucosa. teikyo.jp This suggests that N-acetylation of the amino group at position 3 could be a potential metabolic pathway for 3-amino-4-(cyclopropylamino)benzoic acid.

The cyclopropylamine moiety is known to be susceptible to oxidative metabolism by enzymes such as cytochrome P450s. The oxidation of N-cyclopropylamines can lead to the opening of the cyclopropyl ring. nih.gov This process often involves a single electron transfer mechanism, leading to reactive intermediates. nih.gov

Potential in vitro metabolic transformations for 3-amino-4-(cyclopropylamino)benzoic acid could include:

| Metabolic Reaction | Potential Metabolite | Enzyme Family Involved |

| N-Acetylation | 3-acetamido-4-(cyclopropylamino)benzoic acid | N-acetyltransferases |

| Aromatic Hydroxylation | Hydroxylated derivatives on the benzoic acid ring | Cytochrome P450s |

| N-dealkylation of the cyclopropylamino group | 3-amino-4-aminobenzoic acid | Cytochrome P450s |

| Ring-opening of the cyclopropyl group | Derivatives resulting from the cleavage of the cyclopropane (B1198618) ring | Cytochrome P450s |

This table presents hypothetical metabolic pathways based on the metabolism of related compounds and does not represent experimental data for 3-amino-4-(cyclopropylamino)benzoic acid.

Protein Crystallography and NMR Spectroscopy in Complex with Biomolecules

Similarly, there are no publicly available protein crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy studies detailing the binding of 3-amino-4-(cyclopropylamino)benzoic acid to any biomolecular targets. Such studies are crucial for visualizing the three-dimensional structure of a compound in the active site of a protein and understanding the specific molecular interactions that drive its biological activity.

The only available spectroscopic data for the compound itself is its basic characterization via proton NMR (¹H NMR) to confirm its chemical structure after synthesis. For instance, in a deuterated dimethyl sulfoxide (B87167) (DMSO-d6) solvent, the following proton NMR shifts have been recorded:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.82 | singlet | 1H | Carboxylic acid proton (-COOH) |

| 7.37 | doublet | 1H | Aromatic proton |

| 7.28 | singlet | 1H | Aromatic proton |

| 6.40 | doublet | 1H | Aromatic proton |

| 5.86 | singlet | 2H | Amine protons (-NH2) |

| 5.62 | singlet | 1H | Amine proton (-NH-) |

| 2.37 | multiplet | 1H | Cyclopropyl proton (-CH-) |

| 0.76 | multiplet | 2H | Cyclopropyl protons (-CH2-) |

| 0.49 | multiplet | 2H | Cyclopropyl protons (-CH2-) |

This table represents typical ¹H NMR data for the compound and is intended for structural confirmation rather than for elucidating interactions with biomolecules.

Without co-crystallization or solution-state NMR studies with a biological target, the precise binding mode, key interacting residues, and conformational changes induced by 3-amino-4-(cyclopropylamino)benzoic acid remain speculative. Further research in these areas would be necessary to fully understand its molecular interactions.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's reactivity and physical properties.

HOMO-LUMO Analysis and Electrostatic Potentials

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, rich in electrons, acts as an electron donor, while the LUMO, being electron-deficient, acts as an electron acceptor. wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. scispace.com A smaller gap generally implies higher reactivity. wikipedia.orgscispace.com For 3-amino-4-(cyclopropylamino)benzoic acid, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the two amino groups, while the LUMO would likely be distributed over the electron-withdrawing carboxylic acid group and the benzene (B151609) ring. rsc.org

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It helps in identifying the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. actascientific.com In 3-amino-4-(cyclopropylamino)benzoic acid, the oxygen atoms of the carboxylic acid group would exhibit a strong negative potential (red/yellow), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino groups would show a positive potential (blue), indicating sites for nucleophilic interaction. sciforum.net Such analyses are foundational for predicting how the molecule will interact with other molecules, including biological targets. researchgate.net

| Quantum Chemical Parameter | Typical Calculated Value (Illustrative) | Significance |

|---|---|---|

| EHOMO | -5.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.3 eV | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. wikipedia.orgscispace.com |

| Dipole Moment (μ) | 3.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

pKa Prediction and Protonation States

The acid dissociation constant (pKa) is a fundamental property that determines the protonation state of a molecule at a given pH. For 3-amino-4-(cyclopropylamino)benzoic acid, there are three key functional groups that can be protonated or deprotonated: the carboxylic acid, the aromatic amino group, and the cyclopropylamino group. Computational methods, combining quantum chemical calculations with solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), can predict pKa values with increasing accuracy. nih.govmdpi.comacs.org

Predicting the pKa values is crucial for understanding the molecule's behavior in a biological environment (typically pH ~7.4). The carboxylic acid group is expected to have a pKa around 4-5, meaning it will be predominantly deprotonated (as a carboxylate anion) at physiological pH. The amino groups are basic, with the cyclopropylamino group likely being more basic than the aromatic amino group. Their predicted pKa values will determine whether they are protonated (as ammonium (B1175870) cations) or neutral at physiological pH. The dominant ionic species at a specific pH influences the molecule's solubility, membrane permeability, and ability to interact with biological targets. rsc.org

| Functional Group | Predicted pKa (Illustrative) | Dominant State at pH 7.4 |

|---|---|---|

| Carboxylic Acid (-COOH) | ~4.5 | Deprotonated (-COO-) |

| Aromatic Amino (-NH2) | ~4.0 | Neutral (-NH2) |

| Cyclopropylamino (-NH-cyclopropyl) | ~5.5 | Neutral (-NH-cyclopropyl) |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or enzyme. researchgate.net These methods are central to structure-based drug design.

Prediction of Binding Modes with Target Macromolecules

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves placing the ligand into the active site of the target protein and evaluating the binding affinity using a scoring function, which often estimates the Gibbs free energy of binding (ΔG). researchgate.net For 3-amino-4-(cyclopropylamino)benzoic acid, a potential biological target would first be identified. Docking simulations would then predict how the molecule fits into the target's binding pocket and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with specific amino acid residues. nih.govufms.br For instance, the carboxylate group could form salt bridges with positively charged residues like Lysine (B10760008) or Arginine, while the amino groups could act as hydrogen bond donors. The benzene and cyclopropyl (B3062369) rings could engage in hydrophobic or π-stacking interactions. nih.gov

Conformational Analysis and Flexibility Studies

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. nih.gov 3-amino-4-(cyclopropylamino)benzoic acid has several rotatable bonds, allowing it to adopt various shapes. The cyclopropyl group, in particular, introduces conformational constraints that can be beneficial for binding affinity by reducing the entropic penalty upon binding. nih.gov Computational methods can systematically explore the conformational space to determine the relative energies of different conformers. researchgate.net

Molecular dynamics (MD) simulations extend this analysis by simulating the movement of atoms in the molecule and its environment over time. MD can provide insights into the flexibility of the ligand and the stability of its binding mode within a receptor, revealing how the complex behaves in a more realistic, dynamic environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. drugdesign.orgnih.gov By analyzing a set of molecules with known activities, a QSAR model can be developed to predict the activity of new, unsynthesized compounds. dergipark.org.tr

For 3-amino-4-(cyclopropylamino)benzoic acid, a QSAR study would involve designing and synthesizing a library of derivatives with varied substituents on the aromatic ring or amino groups. The biological activity of these derivatives would be experimentally measured. Then, various molecular descriptors (physicochemical properties like logP, molar refractivity, and quantum chemical parameters) would be calculated for each molecule. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates these descriptors with activity. dergipark.org.tr The resulting QSAR model, often visualized with 3D contour maps, can highlight which structural features are favorable or unfavorable for activity, thereby guiding the rational design of more potent derivatives. ufms.brufms.br For example, a model might indicate that increasing hydrophobicity in a certain region of the molecule enhances activity. nih.gov

| QSAR Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | Partial Atomic Charges, HOMO/LUMO energies | Describes the electronic aspects of molecule-receptor interaction. |

| Steric | Molar Refractivity, Molecular Volume | Relates to the size and shape of the molecule and how it fits into a binding site. |

| Hydrophobic | LogP (Partition Coefficient) | Measures the lipophilicity of the molecule, affecting membrane permeability and hydrophobic interactions. |

| Topological | Connectivity Indices | Numerically describes the atomic connectivity in the molecule. nih.gov |

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Computational methods are widely used to predict the spectroscopic properties of molecules, aiding in their identification and structural elucidation. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common approaches for these predictions. dergipark.org.trnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted ¹H and ¹³C NMR chemical shifts are crucial for confirming the molecular structure. These are typically calculated using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. dergipark.org.trgithub.io Functionals such as B3LYP or the specially parameterized WP04 are often employed with basis sets like 6-311++G(2d,p) to achieve high accuracy. github.io Calculations are usually performed in a simulated solvent environment (e.g., using the Polarizable Continuum Model, PCM) to better mimic experimental conditions. github.io

The predicted chemical shifts for 3-amino-4-(cyclopropylamino)benzoic acid would be expected to show characteristic signals for the aromatic protons, the cyclopropyl group, and the amine and carboxylic acid protons. A hypothetical table of predicted NMR chemical shifts is presented below, based on typical values for these functional groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-amino-4-(cyclopropylamino)benzoic Acid Disclaimer: The following data is illustrative and based on computational chemistry principles, not on a specific published study of this molecule.

| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Aromatic CH | C2-H | 7.2 - 7.4 | 115 - 118 |

| Aromatic CH | C5-H | 6.8 - 7.0 | 120 - 123 |

| Aromatic CH | C6-H | 7.5 - 7.7 | 110 - 113 |

| Aromatic C | C1 (-COOH) | - | 128 - 131 |

| Aromatic C | C3 (-NH₂) | - | 145 - 148 |

| Aromatic C | C4 (-NH-cyclopropyl) | - | 140 - 143 |

| Carboxylic Acid | -COOH | 11.0 - 12.5 | 168 - 172 |

| Amine | -NH₂ | 4.5 - 5.5 | - |

| Amine | -NH-cyclopropyl | 5.0 - 6.0 | - |

| Cyclopropyl CH | Methine | 2.5 - 2.8 | 28 - 32 |

| Cyclopropyl CH₂ | Methylene | 0.6 - 0.9 | 8 - 12 |

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by computing the vibrational frequencies of the molecule's bonds. DFT methods, such as B3LYP with a 6-311G basis set, are effective for these calculations. dergipark.org.trresearchgate.net The predicted spectrum would feature characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups, including the O-H stretch of the carboxylic acid, the N-H stretches of the amino groups, the C=O stretch of the carbonyl group, and vibrations of the aromatic ring. wayne.eduwjarr.com

Table 2: Predicted Principal IR Absorption Bands for 3-amino-4-(cyclopropylamino)benzoic Acid Disclaimer: The following data is illustrative and based on computational chemistry principles, not on a specific published study of this molecule.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3200 - 2800 | Broad, Strong |

| N-H Stretch (Aromatic Amine) | 3450 - 3300 | Medium, Sharp (Doublet) |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Cyclopropyl) | 3050 - 2950 | Medium |

| C=O Stretch (Carboxylic Acid) | 1700 - 1670 | Strong, Sharp |

| C=C Stretch (Aromatic Ring) | 1620 - 1580 | Medium-Strong |

| N-H Bend (Amine) | 1640 - 1550 | Medium |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong |

| C-N Stretch (Amine) | 1340 - 1250 | Strong |

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of a molecule is predicted using TD-DFT calculations. researchgate.net These computations determine the energies of electronic transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), which correspond to the absorption maxima (λ_max). researchgate.netrsc.org For an aromatic compound like 3-amino-4-(cyclopropylamino)benzoic acid, π → π* transitions are expected to dominate the UV spectrum.

Table 3: Predicted UV-Vis Absorption Data for 3-amino-4-(cyclopropylamino)benzoic Acid Disclaimer: The following data is illustrative and based on computational chemistry principles, not on a specific published study of this molecule.

| Predicted λ_max (nm) | Electronic Transition Type | Calculated Oscillator Strength (f) | Solvent |

|---|---|---|---|

| ~230 | π → π | ~0.45 | Ethanol |

| ~295 | π → π | ~0.20 | Ethanol |

Virtual Screening and Lead Optimization Studies

The 3-amino-4-(cyclopropylamino)benzoic acid scaffold is of interest in medicinal chemistry due to its structural features, which can be exploited in drug design. Computational techniques such as virtual screening and lead optimization are essential for exploring its potential. danaher.comnih.gov

Virtual Screening: Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov Compounds containing the benzoic acid scaffold have been identified as potential enzyme inhibitors through such methods. nih.gov

A molecule like 3-amino-4-(cyclopropylamino)benzoic acid could be identified through:

Structure-Based Virtual Screening: If the 3D structure of a target protein is known, molecular docking can be used to predict how compounds from a library fit into the binding site and estimate their binding affinity. The benzoic acid group could form key hydrogen bonds or salt bridges, while the cyclopropylamino group could fit into a hydrophobic pocket.

Ligand-Based Virtual Screening: If known active ligands for a target exist, their properties (e.g., shape, pharmacophores) can be used as a template to find new, structurally different molecules with similar properties. A scaffold-focused search could identify the 4-(cyclopropylamino)benzoic acid core as a promising new chemical starting point. nih.gov

Lead Optimization: Once a "hit" compound is identified, lead optimization is the process of chemically modifying it to improve its therapeutic properties. youtube.comresearchgate.net This involves enhancing potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. danaher.com For 3-amino-4-(cyclopropylamino)benzoic acid, a lead optimization campaign might involve:

Modifying the Benzoic Acid Core: The carboxylic acid could be replaced with bioisosteres like tetrazoles or hydroxamic acids to alter binding interactions, pKa, and cell permeability.

Substitution on the Aromatic Ring: Adding or moving substituents on the phenyl ring can modulate electronic properties and create new interactions with the target protein.

Altering the Amino Groups: The positions and nature of the amino groups are critical. The primary amine at position 3 could be acylated or alkylated, while the cyclopropyl group on the amine at position 4 could be replaced with other small alkyl or cyclic groups to probe the size and nature of the binding pocket.

A hypothetical structure-activity relationship (SAR) study, guided by computational predictions, could explore these modifications systematically.

Table 4: Representative Structure-Activity Relationship (SAR) for Lead Optimization Disclaimer: The following data is a hypothetical example illustrating the principles of a lead optimization study.

| Compound | Modification from Parent Scaffold | Predicted Binding Affinity (kcal/mol) | Hypothetical IC₅₀ (nM) |

|---|---|---|---|

| Parent Scaffold | 3-amino-4-(cyclopropylamino)benzoic acid | -7.5 | 850 |

| Analog A | Replace -COOH with Tetrazole | -7.8 | 620 |

| Analog B | Add Fluoro at C5 | -8.2 | 340 |

| Analog C | Replace Cyclopropyl with Cyclobutyl | -7.1 | 1200 |

| Analog D | N-acetyl at 3-amino group | -6.9 | 1500 |

Through these iterative cycles of computational design, chemical synthesis, and biological testing, a lead compound like 3-amino-4-(cyclopropylamino)benzoic acid can be refined into a potent and selective clinical candidate. youtube.com

Advanced Analytical Characterization Methodologies

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. For 3-amino-4-(cyclopropylamino)benzoic acid (molecular formula C₁₀H₁₂N₂O₂), HRMS can confirm its composition by measuring the mass of its molecular ion with high accuracy, typically to within a few parts per million (ppm).

Electrospray ionization (ESI) is a common soft ionization technique that would likely produce the protonated molecule, [M+H]⁺, in positive ion mode. The theoretical exact mass of this ion is calculated to be 209.0972 daltons. An experimental measurement matching this value would provide strong evidence for the compound's elemental formula.

Tandem mass spectrometry (MS/MS) experiments would be used to induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation pattern is predictable based on the functional groups present. Key fragmentation pathways for the [M+H]⁺ ion of 3-amino-4-(cyclopropylamino)benzoic acid would likely include:

Loss of water (H₂O): A common fragmentation for carboxylic acids, resulting in an [M+H - H₂O]⁺ ion.

Decarboxylation (loss of CO₂): Loss of carbon dioxide from the carboxylic acid group.

Loss of the carboxyl group (COOH): Cleavage of the C-C bond between the aromatic ring and the carboxylic acid is a characteristic fragmentation of benzoic acids. docbrown.info

Cleavage of the cyclopropyl (B3062369) ring: The strained cyclopropyl ring can undergo fragmentation. acs.org

Loss of the entire cyclopropylamino group.

Table 1: Predicted HRMS Data for 3-amino-4-(cyclopropylamino)benzoic Acid

| Ion Species | Formula | Calculated Exact Mass (Da) | Predicted Fragmentation Origin |

|---|---|---|---|

| [M+H]⁺ | C₁₀H₁₃N₂O₂⁺ | 209.0972 | Protonated Molecular Ion |

| [M+H - H₂O]⁺ | C₁₀H₁₁N₂O⁺ | 189.0866 | Loss of water from carboxylic acid |

| [M+H - COOH]⁺ | C₉H₁₂N₂⁺ | 149.1022 | Loss of the carboxyl group |

| [M+H - C₃H₅]⁺ | C₇H₈N₂O₂⁺ | 169.0659 | Loss of cyclopropyl radical |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of an organic compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

1D NMR (¹H, ¹³C) and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

¹H NMR: The proton NMR spectrum would show distinct signals for each type of proton in the molecule.

Aromatic Protons: The three protons on the benzene (B151609) ring would appear as a characteristic set of multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The substitution pattern (1,2,4-trisubstituted) would lead to specific coupling patterns (ortho, meta, and para couplings).

Amine Protons: The protons of the primary amine (-NH₂) and the secondary amine (-NH-) would appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

Carboxylic Acid Proton: The acidic proton of the -COOH group would typically be a broad singlet at a downfield chemical shift (δ 10-13 ppm).

Cyclopropyl Protons: The protons of the cyclopropyl group are magnetically distinct and appear in the upfield region (typically δ 0.5-1.0 ppm for the CH₂ groups and δ 2.5-3.0 ppm for the CH group attached to the nitrogen). researchgate.net Their complex splitting patterns arise from geminal and vicinal couplings.

¹³C NMR: The ¹³C NMR spectrum would show a signal for each unique carbon atom.

Carboxyl Carbon: The C=O carbon of the carboxylic acid would be the most downfield signal (δ 165-175 ppm).

Aromatic Carbons: The six carbons of the benzene ring would appear in the range of δ 110-150 ppm. Carbons attached to the nitrogen atoms would be shifted further downfield.

Cyclopropyl Carbons: The carbons of the cyclopropyl ring are characteristically shifted upfield, with the CH carbon appearing around δ 25-35 ppm and the CH₂ carbons around δ 5-15 ppm. docbrown.info

2D NMR:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming connectivity between the aromatic protons and within the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with its directly attached carbon, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which helps to determine the preferred conformation of the molecule, such as the orientation of the cyclopropyl group relative to the plane of the aromatic ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 3-amino-4-(cyclopropylamino)benzoic Acid

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |